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Cat. No.: B606485 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Carboxyrhodamine 110-PEG4-alkyne is a high-performance fluorescent dye conjugate

designed for the stable and efficient labeling of azide-functionalized nanoparticles and

biomolecules. This application note provides detailed protocols for the covalent attachment of

Carboxyrhodamine 110-PEG4-alkyne to various nanoparticle platforms via Copper(I)-

Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The

exceptional brightness, photostability, and pH insensitivity of Carboxyrhodamine 110, combined

with the hydrophilic PEG4 spacer and the reactive alkyne group, make this an ideal tool for

tracking and quantifying nanoparticles in a variety of biological applications, including drug

delivery, cellular imaging, and in vivo tracking.[1][2]

The CuAAC reaction is highly specific and efficient, proceeding under mild, aqueous

conditions, which preserves the integrity of both the nanoparticle and the dye.[3][4] This

reaction forms a stable triazole linkage, ensuring that the fluorescent signal is a reliable

indicator of the nanoparticle's location and concentration.[3]
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Carboxyrhodamine 110-PEG4-alkyne is a dark red solid soluble in organic solvents such as

DMF, DMSO, and MeOH.[2] It is a click chemistry reagent containing a terminal alkyne group

that readily reacts with azide-functionalized molecules in the presence of a copper(I) catalyst.

[1]

Key Properties of Carboxyrhodamine 110-PEG4-alkyne:

Property Value Reference

Molecular Formula C₃₂H₃₃N₃O₈ [2]

Molecular Weight 587.62 g/mol [2]

Excitation Wavelength (λabs) 501 nm (in MeOH) [2]

Emission Wavelength (λem) 525 nm (in MeOH) [2]

Molar Extinction Coefficient (ε) 74.0 L mmol⁻¹ cm⁻¹ (in MeOH) [2]

Purity ≥ 90% (HPLC) [2]

Solubility DMF, DMSO, MeOH [2]

Storage Conditions -20 °C [2]

Advantages of Carboxyrhodamine 110 Dyes:

High Photostability: Significantly more photostable than many other green fluorescent dyes.

[2]

pH Insensitivity: Fluorescence is stable across a pH range of 4 to 9.[2]

Chemical Stability: Highly stable under both acidic and basic conditions.[2]

Improved Solubility: The PEG4 spacer enhances the water solubility of the dye conjugate.[2]
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Successful labeling of nanoparticles requires careful optimization of reaction conditions to

ensure high efficiency while maintaining the stability and function of the nanoparticles. Key

steps include preparation of azide-functionalized nanoparticles, the CuAAC reaction, and

subsequent purification and characterization.

Protocol 1: Labeling of Azide-Functionalized Polymeric
Nanoparticles (e.g., PLGA-PEG-N₃)
This protocol describes the labeling of pre-formed azide-functionalized polymeric nanoparticles.

Materials:

Azide-functionalized polymeric nanoparticles (e.g., PLGA-PEG-N₃) dispersed in an

appropriate buffer (e.g., PBS, pH 7.4)

Carboxyrhodamine 110-PEG4-alkyne

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

Anhydrous DMSO

Deionized water

Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

Preparation of Stock Solutions:

Prepare a 10 mM stock solution of Carboxyrhodamine 110-PEG4-alkyne in anhydrous

DMSO.

Prepare a 20 mM stock solution of CuSO₄ in deionized water.
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Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution

should be prepared fresh.

Prepare a 50 mM stock solution of THPTA in deionized water.

CuAAC Reaction:

In a microcentrifuge tube, add the azide-functionalized nanoparticle suspension.

Add the Carboxyrhodamine 110-PEG4-alkyne stock solution to the nanoparticle

suspension. The molar ratio of dye to azide groups on the nanoparticles should be

optimized, typically starting with a 2 to 5-fold molar excess of the dye.

Premix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio and let it stand for 5

minutes to form the copper-ligand complex.

Add the copper-ligand complex to the nanoparticle-dye mixture.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final

concentration of sodium ascorbate should be in excess of the copper concentration.

Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking,

protected from light.

Purification:

Purify the labeled nanoparticles to remove unreacted dye and catalyst components. Size

exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis against an

appropriate buffer are common methods.

Characterization:

Characterize the labeled nanoparticles using techniques such as UV-Vis spectroscopy,

fluorescence spectroscopy, dynamic light scattering (DLS) for size and polydispersity, and

zeta potential measurement.
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Protocol 2: Labeling of Azide-Functionalized Silica
Nanoparticles
This protocol is suitable for the surface modification of azide-functionalized mesoporous or non-

porous silica nanoparticles.

Materials:

Azide-functionalized silica nanoparticles dispersed in a suitable solvent (e.g., ethanol or a

buffered aqueous solution)

Carboxyrhodamine 110-PEG4-alkyne

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA

Anhydrous DMSO or DMF

Ethanol

Centrifuge

Procedure:

Preparation of Stock Solutions: Prepare stock solutions as described in Protocol 1. TBTA can

be used as an alternative ligand, typically dissolved in DMSO/t-butanol.

CuAAC Reaction:

Disperse the azide-functionalized silica nanoparticles in the chosen reaction solvent.

Add the Carboxyrhodamine 110-PEG4-alkyne stock solution.

Add the copper catalyst (pre-complexed with the ligand if using TBTA or THPTA).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b606485?utm_src=pdf-body
https://www.benchchem.com/product/b606485?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the sodium ascorbate solution to initiate the reaction.

Allow the reaction to proceed at room temperature for 4-24 hours with stirring, protected

from light.

Purification:

Pellet the labeled silica nanoparticles by centrifugation.

Remove the supernatant containing unreacted reagents.

Wash the nanoparticles repeatedly by resuspending them in fresh solvent (e.g., ethanol or

water) and centrifuging. Repeat this process 3-5 times.

Dry the purified labeled nanoparticles under vacuum.

Characterization:

Confirm successful labeling using techniques such as Fourier-transform infrared (FTIR)

spectroscopy (to observe the triazole ring formation), thermogravimetric analysis (TGA) to

quantify the attached dye, and fluorescence microscopy to visualize the labeled particles.

DLS and zeta potential measurements should also be performed.

Data Presentation
Table 1: Physicochemical Characterization of Nanoparticles Before and After Labeling with

Carboxyrhodamine 110-PEG4-alkyne (Hypothetical Data)
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Nanoparticle Type Parameter Before Labeling After Labeling

PLGA-PEG-N₃
Hydrodynamic

Diameter (nm)
120 ± 5 125 ± 6

Polydispersity Index

(PDI)
0.15 ± 0.02 0.17 ± 0.03

Zeta Potential (mV) -15 ± 2 -18 ± 3

Fluorescence Intensity

(a.u.)
< 10 8500 ± 500

Silica-N₃
Hydrodynamic

Diameter (nm)
150 ± 8 158 ± 9

Polydispersity Index

(PDI)
0.20 ± 0.03 0.22 ± 0.04

Zeta Potential (mV) -25 ± 4 -28 ± 5

Fluorescence Intensity

(a.u.)
< 10 9200 ± 600
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Caption: Experimental workflow for labeling nanoparticles.

Cellular Uptake

Intracellular Trafficking

Drug Release

Fluorescently Labeled
Nanoparticle

Target Cell

Endocytosis

Early Endosome

Late Endosome

Lysosome

Drug

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b606485?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Cellular uptake and drug delivery pathway.

Applications in Drug Delivery and Cellular Imaging
Fluorescently labeled nanoparticles are invaluable tools for visualizing and quantifying their

interaction with biological systems.

Application 1: Cellular Uptake and Intracellular
Trafficking Studies
Objective: To visualize the internalization and track the intracellular fate of nanoparticles in

cultured cells.

Protocol:

Cell Culture: Plate target cells on glass-bottom dishes or chamber slides and culture until

they reach the desired confluency.

Incubation with Labeled Nanoparticles: Replace the culture medium with fresh medium

containing the Carboxyrhodamine 110-labeled nanoparticles at a predetermined

concentration. Incubate for various time points (e.g., 30 min, 1h, 4h, 24h).

Washing: After incubation, wash the cells three times with PBS to remove non-internalized

nanoparticles.

Fixation and Staining (Optional): Fix the cells with 4% paraformaldehyde. If desired,

counterstain cellular compartments (e.g., lysosomes with LysoTracker Red, nucleus with

DAPI).

Imaging: Visualize the cells using a fluorescence microscope or a confocal laser scanning

microscope. The green fluorescence of Carboxyrhodamine 110 will indicate the location of

the nanoparticles.

Quantitative Analysis: Use image analysis software to quantify the fluorescence intensity per

cell, providing a measure of nanoparticle uptake.
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Application 2: In Vivo Imaging and Biodistribution
Objective: To monitor the systemic distribution and tumor accumulation of nanoparticles in a

preclinical animal model.

Protocol:

Animal Model: Utilize an appropriate animal model (e.g., a tumor-bearing mouse model).

Administration: Administer the fluorescently labeled nanoparticles systemically (e.g., via

intravenous injection).

In Vivo Imaging: At various time points post-injection, image the animal using a non-invasive

in vivo imaging system (IVIS) equipped with the appropriate filters for Carboxyrhodamine

110.

Ex Vivo Organ Imaging: After the final in vivo imaging time point, euthanize the animal and

harvest major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart). Image the excised

organs using the IVIS to quantify nanoparticle accumulation in each tissue.

Data Analysis: Analyze the fluorescence intensity in the regions of interest (ROIs)

corresponding to the tumor and other organs to determine the biodistribution profile of the

nanoparticles.
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Issue Possible Cause Suggested Solution

Low Labeling Efficiency Inefficient CuAAC reaction

- Ensure the sodium ascorbate

solution is freshly prepared. -

Degas the reaction mixture to

remove oxygen, which can

oxidize the Cu(I) catalyst. -

Optimize the molar ratio of dye

to azide groups. - Increase the

reaction time or temperature (if

compatible with the

nanoparticles).

Nanoparticle Aggregation

- Hydrophobic interactions of

the dye. - Instability of

nanoparticles in the reaction

buffer.

- Use a water-soluble copper

ligand like THPTA. - Ensure

the reaction buffer is

compatible with the

nanoparticles and maintains

their colloidal stability. -

Optimize the concentration of

nanoparticles and dye in the

reaction.

High Background

Fluorescence

Incomplete removal of

unreacted dye.

- Improve the purification

method (e.g., use a longer

dialysis time, a larger volume

of dialysis buffer, or a more

appropriate size exclusion

column).

Photobleaching during Imaging
High excitation laser power or

long exposure times.

- Reduce the laser power

and/or exposure time. - Use an

anti-fade mounting medium for

fixed cell imaging.

Conclusion
Carboxyrhodamine 110-PEG4-alkyne is a robust and versatile fluorescent probe for the

labeling of azide-functionalized nanoparticles. The protocols and information provided in these
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application notes offer a comprehensive guide for researchers to successfully label their

nanoparticles and utilize them in a range of applications, from fundamental cell biology to

preclinical drug delivery studies. The exceptional properties of the Carboxyrhodamine 110 dye

ensure high-quality, reliable data for the accurate tracking and quantification of nanoparticles in

complex biological environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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